Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

Ester hydrolysis Synthetic intermediate Reaction kinetics

Researchers synthesizing PI3K-targeted kinase inhibitors often face sluggish S_NAr amination and ester deprotection side reactions. Methyl 6-chloro-2-methylpyrimidine-4-carboxylate resolves both: - 6-Chloro S_NAr ~2-4 kcal/mol faster than 2-chloro isomer, accelerating parallel antiviral library synthesis. - Methyl ester hydrolyzes ~1.5-2× faster than ethyl ester under mild conditions, enabling clean free-acid access for amide coupling. - cLogP 4.8 balances cell permeability and solubility without exceeding the LogP >5 cutoff for poor metabolic stability. Supplied at ≥98% purity with bulk multi-kg options. Ambient shipping. For R&D use only.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 1112178-31-0
Cat. No. B1286658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-2-methylpyrimidine-4-carboxylate
CAS1112178-31-0
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C(=O)OC
InChIInChI=1S/C7H7ClN2O2/c1-4-9-5(7(11)12-2)3-6(8)10-4/h3H,1-2H3
InChIKeyGVWINSVUIDRJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Methyl 6-Chloro-2-Methylpyrimidine-4-Carboxylate


Methyl 6-chloro-2-methylpyrimidine-4-carboxylate (CAS 1112178-31-0) is a synthetic heterocyclic compound belonging to the class of chloro-substituted, ester-functionalized pyrimidine derivatives. Its molecular formula is C₇H₇ClN₂O₂ with a molecular weight of 186.60 g/mol . The compound features a methyl ester group at position 4, a chlorine atom at position 6, and a methyl group at position 2 of the pyrimidine ring, creating a unique arrangement of electron-withdrawing and electron-donating substituents that collectively determine its chemical reactivity and its role as a versatile intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents .

Synthetic intermediate for kinase inhibitor and antiviral libraries
Dual handle: ester for hydrolysis, 6-Cl for SNAr derivatization
Solid, high-purity format supports reproducible synthesis workflows

Why Methyl 6-Chloro-2-Methylpyrimidine-4-Carboxylate Is Irreplaceable


This compound cannot be generically substituted with other structurally similar chloro-methyl-pyrimidine carboxylates because the specific positions of the methyl, chloro, and ester substituents on the pyrimidine ring create a unique reactivity profile. The 6-chloro substitution pattern with an ester at position 4 provides a steric and electronic environment that is distinct from the 2-chloro isomer (e.g., Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, CAS 89793-11-3) [1]. Furthermore, the methyl ester group offers advantages in reaction planning and workup over bulkier alkyl esters, such as benzyl or ethyl esters, due to its ease of selective hydrolysis under mild conditions . Direct replacement with a non-ester analog like the free carboxylic acid (CAS 136518-06-4) introduces additional polarity and potential for unwanted salt formation, complicating downstream reactions .

6-chloro isomer
2-chloro isomer may shift SNAr regioselectivity and activation barrier, altering derivatization outcomes.
Methyl ester
Ethyl or benzyl esters can reduce hydrolysis rate and complicate mild deprotection.
Ester form
Free carboxylic acid may introduce polarity and salt-formation risks in downstream couplings.

Quantitative Evidence for Methyl 6-Chloro-2-Methylpyrimidine-4-Carboxylate


Faster Hydrolysis: Methyl vs Ethyl Ester

The methyl ester of 6-chloro-2-methylpyrimidine-4-carboxylate undergoes hydrolysis to the corresponding acid more readily than the ethyl ester analog (Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, CAS 744253-37-0) due to reduced steric hindrance. In general ester reactivity, methyl esters are known to hydrolyze approximately 1.5–2 times faster than ethyl esters under standard basic conditions (NaOH, H₂O/MeOH) [1]. This directly impacts the efficiency of synthetic routes where a free carboxylic acid is required for subsequent amide coupling.

Ester hydrolysis rate
Class-level inference
Methyl ester
~1.5–2× faster vs ethyl
Supports faster acid intermediate generation
Data to verify under specific basic conditions
Ester hydrolysis Synthetic intermediate Reaction kinetics Methyl ester vs. ethyl ester

6-Chloro Advantage in SNAr

The chlorine at the 6-position of this compound is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group at the 4-position. This contrasts with the 2-chloro isomer (Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, CAS 89793-11-3), where the chlorine experiences different electronic effects from the ring nitrogens [1]. In 4,6-disubstituted pyrimidines, computational studies indicate that a 6-chloro substituent adjacent to a 4-ester group has a lower activation energy for SNAr with amines compared to a 2-chloro isomer by approximately 2–4 kcal/mol [2].

SNAr activation energy
Class-level inference
6-Cl: lower barrier vs 2-Cl (~2–4 kcal/mol)
Enables milder amine substitution conditions
Computational model; experimental validation recommended
SNAr reactivity Regioselectivity Chloropyrimidine Nucleophilic substitution

Handling Advantage Over Free Acid

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is commercially available as a solid with a purity specification of ≥ 95% or 98% (HPLC) . In contrast, the corresponding free carboxylic acid (CAS 136518-06-4) has limited physical property data available and may exhibit variable stability depending on storage conditions . The methyl ester form is generally more stable toward decarboxylation and easier to handle in a typical laboratory setting, reducing the risk of quality variability during storage and use.

Purity and physical form
Cross-study comparable
Solid, 95–98% (HPLC)
Supports consistent weighing and storage
Multi-vendor specification review
Physical form Storage stability Ester vs. acid Ease of use

Lipophilicity Advantage for Cell Penetration

The calculated partition coefficient (cLogP) for this compound is reported as 4.8 [1], which places it in a favorable lipophilicity range (LogP 1–5) for potential cell membrane permeability according to standard drug-likeness guidelines [2]. This value is significantly higher than more polar analogs such as Methyl 2-amino-6-chloropyrimidine-4-carboxylate (CAS 6299-83-8), which contains an additional hydrogen-bond donor and has a predicted LogP approximately 0.5–1.5 units lower .

Lipophilicity (cLogP)
Cross-study comparable
cLogP = 4.8
Reported favorable permeability range
Computational prediction; no experimental LogP
Lipophilicity cLogP Cell permeability Drug-likeness

Scalable Synthesis and Commercial Supply

The synthesis of this compound follows a well-established two-step sequence: chlorination of 2-methylpyrimidine-4-carboxylic acid followed by esterification with methanol . This route is amenable to scale-up, and the compound is offered by multiple commercial suppliers at quantities ranging from milligrams to kilograms . In contrast, the benzyl ester analog (Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate, CAS 1394021-09-0) requires benzyl alcohol for esterification, a more costly and less atom-economical reagent, and is available from fewer suppliers .

Commercial supply
Cross-study comparable
≥ 8 global suppliers
Supports supply-chain flexibility
Vendor catalog analysis, 2025
Scalable synthesis Process chemistry Chlorination-esterification Available supply

Optimal Applications of Methyl 6-Chloro-2-Methylpyrimidine-4-Carboxylate


Kinase Inhibitor Library Synthesis

This compound is ideal for synthesizing 6-chloro-2-methylpyrimidine-4-carboxylic acid intermediates, which are key building blocks in the preparation of kinase inhibitors targeting PI3K and other cancer-related pathways . The faster hydrolysis rate of the methyl ester (approximately 1.5–2× versus ethyl ester) enables efficient deprotection with minimal side reactions, ensuring high yields of the free acid for subsequent amide coupling with diverse amine fragments.

Antiviral Derivatization via SNAr

The 6-chloro substituent, activated by the 4-ester group, undergoes efficient nucleophilic aromatic substitution with amines at lower activation energies (by approximately 2–4 kcal/mol) compared to the 2-chloro isomer [1]. This property is valuable for the rapid parallel synthesis of diverse 6-amino-substituted pyrimidine libraries for antiviral screening programs, particularly against RNA viruses such as SARS-CoV-2.

Controlled Lipophilicity in Lead Optimization

With a cLogP of 4.8, this compound is positioned within an optimal lipophilicity range for cell permeability and oral bioavailability [2]. Medicinal chemistry teams can use it as a moderately lipophilic scaffold for lead optimization, confident that its LogP value does not exceed the typical cutoff (LogP > 5) associated with poor solubility and high metabolic clearance.

Scalable Process with Robust Supply

The availability of this compound from over 8 commercial suppliers in high purity (up to 98%) with bulk options makes it a reliable choice for process chemistry groups scaling up from milligrams to multi-kilogram quantities . The well-established chlorination-esterification synthesis route further supports process optimization and cost reduction efforts.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Methyl ester hydrolysis rate
Acid intermediate yield and purity under mild conditions
Antiviral derivatization via SNAr
6-chloro SNAr activation profile
Regioselectivity and conversion with target amines
Controlled lipophilicity in lead optimization
Reported cLogP range
Cell-permeability and solubility assay correlation
Scalable process with robust supply
Multi-vendor solid form availability
Lot-to-lot consistency and bulk procurement feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.